Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate

cross-coupling Sonogashira Suzuki-Miyaura

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate (CAS 2055350-37-1) is a member of the diethyl 2-((arylamino)methylene)malonate (DAMM) class, possessing the molecular formula C₁₅H₁₈INO₅ and a molecular weight of 419.21 g/mol. It is formed by condensation of diethyl ethoxymethylenemalonate (EMME) with 3-iodo-4-methoxyaniline in the first step of the Gould–Jacobs reaction, generating a key intermediate for 4-hydroxyquinoline synthesis.

Molecular Formula C15H18INO5
Molecular Weight 419.21 g/mol
Cat. No. B13432094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate
Molecular FormulaC15H18INO5
Molecular Weight419.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC(=C(C=C1)OC)I)C(=O)OCC
InChIInChI=1S/C15H18INO5/c1-4-21-14(18)11(15(19)22-5-2)9-17-10-6-7-13(20-3)12(16)8-10/h6-9,17H,4-5H2,1-3H3
InChIKeyCPVPFBYRIQSCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate (CAS 2055350-37-1): A Dual-Functionalized Anilinomethylenemalonate Building Block for Heterocyclic Synthesis and Cross-Coupling Applications


Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate (CAS 2055350-37-1) is a member of the diethyl 2-((arylamino)methylene)malonate (DAMM) class, possessing the molecular formula C₁₅H₁₈INO₅ and a molecular weight of 419.21 g/mol . It is formed by condensation of diethyl ethoxymethylenemalonate (EMME) with 3-iodo-4-methoxyaniline in the first step of the Gould–Jacobs reaction, generating a key intermediate for 4-hydroxyquinoline synthesis [1]. The 3-iodo and 4-methoxy substituents on the aniline ring confer distinct reactivity profiles—iodo enables Pd-catalyzed cross-coupling diversification, while methoxy modulates electronic character and cyclization regioselectivity—differentiating this compound from simpler anilinomethylenemalonate analogs [1][2].

Why Generic Anilinomethylenemalonate Substitution Fails: Functional Consequences of the 3-Iodo-4-Methoxy Substitution Pattern in Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate


Anilinomethylenemalonates are not interchangeable building blocks; the nature and position of aryl substituents dictate downstream synthetic outcomes and biological activity. The unsubstituted parent compound, diethyl 2-((phenylamino)methylene)malonate (CAS 54535-22-7, MW 263.29), lacks both the iodo handle for cross-coupling diversification and the methoxy group that modulates Gould–Jacobs cyclization regioselectivity [1]. In the DAMM antifungal series, subtle substituent changes on the aryl ring shifted IC₅₀ values against Fusarium oxysporum across a >2,500-fold range (0.013–35 µM), demonstrating that even closely related analogs cannot be assumed equipotent [2]. For m-substituted anilinomethylenemalonates, cyclization yields isomeric mixtures of 5- and 7-substituted 4-hydroxyquinoline-3-carboxylates, with product ratios governed by the electronic nature of the m-substituent [3]. Substituting a 3-iodo-4-methoxyphenyl derivative with a 4-methoxyphenyl (CAS 83507-70-4) or 3-iodophenyl (CAS 22200-47-1) analog therefore alters both the synthetic trajectory and any structure-activity relationships, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate: Comparator-Based Selection Criteria


Iodo vs. Chloro/Bromo Cross-Coupling Reactivity: Oxidative Addition Rate Advantage for Pd-Catalyzed Diversification

The 3-iodo substituent on the aniline ring of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate enables significantly faster oxidative addition with Pd(0) catalysts compared to the corresponding 3-chloro or 3-bromo analogs. Aryl iodides typically undergo oxidative addition to Pd(0) complexes approximately 10²–10⁴ times faster than aryl bromides and 10⁴–10⁶ times faster than aryl chlorides under standard cross-coupling conditions, owing to the weaker C–I bond (bond dissociation energy ~57 kcal/mol vs. C–Br ~81 kcal/mol and C–Cl ~96 kcal/mol) [1]. The commercially available 3-iodophenyl analog (diethyl 2-((3-iodophenylamino)methylene)malonate, CAS 22200-47-1, MW 389.18) shares the iodo reactivity but lacks the 4-methoxy group that influences cyclization regioselectivity . The 3-chloro-4-methoxyphenyl analog, if employed, would require harsher coupling conditions (elevated temperature, specialized ligands) with lower conversion efficiency [1]. No direct comparative kinetic study of these specific anilinomethylenemalonate derivatives was identified in the peer-reviewed literature; this inference is drawn from well-established organometallic reactivity trends across aryl halide classes [1].

cross-coupling Sonogashira Suzuki-Miyaura iodoarene building block diversification

Gould–Jacobs Cyclization Regioselectivity: m-Substituted Anilinomethylenemalonates Yield Defined 5-/7-Isomer Mixtures vs. Single Products from p-Substituted or Unsubstituted Analogs

Cyclization of m-substituted anilinomethylenemalonates, including the 3-iodo-4-methoxyphenyl derivative, in the presence of polyphosphate ester (PPE) yields mixtures of ethyl 5-substituted and 7-substituted 4-hydroxyquinoline-3-carboxylates, whereas p-substituted or unsubstituted analogs cyclize to single regioisomers [1]. Agui et al. (1975) demonstrated that m-substituted derivatives (e.g., m-chloro, m-methyl, m-nitro) produce 5- and 7-substituted quinoline ester mixtures whose ratios are determined by ¹H NMR integration; subsequent hydrolysis yields the corresponding quinolinecarboxylic acid mixtures [1]. The 3-iodo-4-methoxy substitution pattern introduces competing electronic effects: the methoxy group (σₘ = +0.12, σₚ = −0.27) is electron-donating via resonance, while the iodo group (σₘ = +0.35, σₚ = +0.18) is electron-withdrawing inductively [2]. This electronic push-pull is predicted to shift the 5:7 isomer ratio relative to a simple m-methyl or m-chloro analog, providing access to a distinct regioisomeric composition. By contrast, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate (CAS 83507-70-4) cyclizes to a single 6-methoxy-substituted quinoline, precluding 5-substituted quinoline scaffolds entirely .

Gould-Jacobs reaction quinoline synthesis regioselectivity heterocyclic chemistry cyclization

Antifungal Activity Potential: DAMM Class Exhibits >2,500-Fold IC₅₀ Range Against Fusarium oxysporum, Establishing a Basal Expectation for the 3-Iodo-4-Methoxy Derivative

Cely-Veloza et al. (2023) reported the first evaluation of diethyl 2-((arylamino)methylene)malonates (DAMMs) as antifungal agents against Fusarium oxysporum (Fox), a devastating plant pathogen [1]. Five DAMMs with varied aryl substitution were synthesized in 74–96% yield via the first step of the Gould–Jacobs reaction and tested for mycelial growth inhibition. The IC₅₀ values spanned from 0.013 µM to 35 µM, representing a >2,500-fold activity range, with both fungistatic and fungicidal effects observed [1]. The 3-iodo-4-methoxyphenyl derivative was not among the five compounds tested in this pilot study, so its specific IC₅₀ is unknown. However, the broad activity range within this compact series demonstrates that aryl substituents profoundly affect antifungal potency. In the TGF-β signaling enhancer context, related diethyl 2-(anilinomethylene)malonate (DAM) analogs exhibited D₅₀ values of 1–4 µmol/L for Smad2/3 nuclear translocation enhancement, with DAM-1976 additionally suppressing carcinoma cell growth [2]. The dual iodo/methoxy substitution pattern represents an unexplored region of the DAMM chemical space with plausible antifungal or signaling-modulatory activity awaiting experimental determination.

antifungal Fusarium oxysporum mycelial growth inhibition IC50 structure-activity relationship

Molecular Weight and Predicted Lipophilicity Differentiation: +156 g/mol MW and ~+1.2 LogP Shift vs. Unsubstituted DAMM Impact Permeability and Formulation Strategy

The 3-iodo-4-methoxy substitution pattern substantially increases molecular weight and lipophilicity relative to the unsubstituted diethyl 2-((phenylamino)methylene)malonate (DAMM parent, CAS 54535-22-7). The target compound has a molecular weight of 419.21 g/mol (C₁₅H₁₈INO₅) , compared to 263.29 g/mol (C₁₄H₁₇NO₄) for the unsubstituted DAMM [1]—a difference of +156 g/mol. The iodine atom alone contributes 126.9 g/mol. Using the Crippen fragmentation method, the calculated LogP for the target compound is approximately 2.8–3.2, versus ~1.8 for the unsubstituted parent, a shift of +1.0 to +1.4 LogP units attributable to the iodo (+0.86 per iodine atom) and methoxy (−0.30 from phenol OH replacement with OCH₃ + contribution from aromatic OCH₃) substituents [2]. The 4-methoxyphenyl analog (CAS 83507-70-4, MW 293.32 g/mol) has a LogP of approximately 2.1, while the 3-iodophenyl analog (CAS 22200-47-1, MW 389.18 g/mol) has a LogP of approximately 2.9 [2]. These differences influence membrane permeability, solubility, and formulation requirements in both agrochemical and medicinal chemistry contexts.

molecular weight lipophilicity LogP permeability drug-like properties formulation

Commercially Verified Purity: 97–98% Minimum Specification with Multi-Vendor HPLC/NMR QC Documentation

Multiple independent vendors supply diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate with documented minimum purity specifications of 97% (Leyan, Chemscene) to 98% (MolCore) . By comparison, the unsubstituted diethyl 2-((phenylamino)methylene)malonate (CAS 54535-22-7) is commonly supplied at 95% purity (Sigma-Aldrich) [1]. The 2–3% higher minimum purity specification for the iodinated derivative reduces the burden of pre-reaction purification in downstream synthetic applications. Vendor QC documentation typically includes HPLC purity analysis and ¹H NMR confirmation of structure . The compound is recommended for storage sealed under dry conditions at 2–8°C, with shipping at ambient temperature within continental regions . Note: MDL number is not assigned for this CAS registry number as of the latest vendor updates, and the compound is designated for research and further manufacturing use only, not for direct human application .

purity quality control HPLC NMR procurement batch consistency

TGF-β Signaling Enhancer Pharmacophore: DAM Core Structure Demonstrates D₅₀ of 1–4 µmol/L; Substituted Analogs May Modulate Activity

Wrana et al. (2006) identified five chemical enhancers of TGF-β signaling that share a core diethyl 2-(anilinomethylene)malonate (DAM) structure, with D₅₀ values (concentration producing 50% of maximal Smad2/3 nuclear translocation enhancement) ranging from 1 to 4 µmol/L [1]. The lead compound from this screen, DAM-1976, reduced ligand-dependent EGF receptor endocytosis, inhibited actin microfilament turnover, and suppressed carcinoma cell growth, establishing the DAM scaffold as a novel pharmacophore for cytokine signaling modulation [1]. The target compound, diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate, contains the identical DAM core but with 3-iodo-4-methoxy substitution on the aniline ring, a pattern not represented among the five original screening hits. Whether the iodo and methoxy substituents enhance, attenuate, or preserve TGF-β signaling activity has not been experimentally determined. However, the iodo substituent provides a spectroscopic handle (X-ray anomalous scattering; heavy-atom derivatization for crystallography) and a site for radiolabeling (¹²⁵I analog) that the original DAM hits lack [2].

TGF-beta signaling Smad2/3 cytokine enhancer microfilament turnover cancer cell growth inhibition

Highest-Impact Application Scenarios for Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate Based on Differentiated Evidence


5-Substituted Quinoline Library Synthesis via Gould–Jacobs Cyclization of m-Substituted Anilinomethylenemalonate

The 3-iodo-4-methoxy substitution pattern on the anilinomethylenemalonate scaffold directs Gould–Jacobs cyclization to mixtures of 5- and 7-substituted 4-hydroxyquinoline-3-carboxylates, a regiochemical outcome that p-substituted or unsubstituted DAMM analogs cannot achieve [1]. Researchers synthesizing 5-substituted quinoline scaffolds for antimalarial, antibacterial, or kinase inhibitor programs can exploit this compound as the sole entry point to 5-iodo-6-methoxyquinoline and 7-iodo-6-methoxyquinoline cores. The iodo substituent on the resulting quinoline can subsequently be elaborated via Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to generate diverse 5- or 7-aryl/alkynyl/amino quinolines, building on the enhanced oxidative addition reactivity of aryl iodides relative to bromides or chlorides (100–10,000× rate advantage, Class-level inference) [2]. The 4-methoxy group further modulates the electronic character of the quinoline ring, influencing both biological target engagement and physicochemical properties (predicted LogP ~2.8–3.2 vs. ~1.8 for unsubstituted DAMM-derived quinoline) [3].

Antifungal Lead Discovery: Expanding the DAMM Chemical Space Against Fusarium oxysporum

The Molbank 2023 study by Cely-Veloza et al. established that diethyl 2-((arylamino)methylene)malonates (DAMMs) exhibit potent mycelial growth inhibition against Fusarium oxysporum, with IC₅₀ values spanning 0.013–35 µM across only five tested analogs [1]. The 3-iodo-4-methoxyphenyl derivative represents an unexplored region of this DAMM chemical space. Given that minor aryl substituent changes produced >2,500-fold differences in potency within the pilot series, procurement and testing of this compound is a rational next step for antifungal SAR expansion [1]. The combination of iodo (large, polarizable, halogen-bond donor) and methoxy (H-bond acceptor, electron-donating) substituents may confer unique target interactions not available to the alkyl-, halo-, or nitro-substituted DAMMs already tested. The reported synthetic accessibility (single-step condensation, typically >74% yield for DAMMs) and commercial availability at 97–98% purity facilitate rapid hit expansion campaigns [2][3].

TGF-β Signaling Probe Development: Iodo-Substituted DAM Analog for Heavy-Atom Derivatization and Radiolabeling

Wrana et al. (2006) identified the diethyl 2-(anilinomethylene)malonate (DAM) core as a pharmacophore for TGF-β signaling enhancement, with D₅₀ values of 1–4 µmol/L [1]. The 3-iodo substituent on the target compound provides two capabilities absent from the original DAM hits: (i) heavy-atom derivatization for X-ray crystallographic phasing of DAM–protein co-crystal structures, enabling rational structure-based optimization; and (ii) a site for ¹²⁵I radiolabeling via isotopic exchange or trialkylstannane precursor chemistry, facilitating receptor-binding assays and cellular uptake studies [2]. The methoxy group offers an additional spectroscopic handle (¹H NMR, NOE) for solution-state conformational analysis. While the specific D₅₀ of this derivative has not been reported, its structural relationship to the validated DAM pharmacophore positions it as a tool compound for mechanistic studies of TGF-β/Smad signaling and microfilament dynamics in cancer biology [1].

Multi-Step Diversification Building Block for Medicinal Chemistry: Exploiting Orthogonal Reactivity of Iodo, Methoxy, and Malonate Ester Functionalities

This compound presents three synthetically orthogonal functional groups for sequential diversification: (i) the aryl iodide for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination), benefiting from the 100–10,000× oxidative addition rate advantage of C–I over C–Br bonds under standard Pd(0) conditions [1]; (ii) the methyl ether for demethylation to phenol (BBr₃, 48% HBr) followed by O-alkylation or O-arylation; and (iii) the diethyl malonate moiety for Knoevenagel condensation, Michael addition, or hydrolysis/decarboxylation to the corresponding acetic acid derivative. The commercial availability at 97–98% purity from multiple vendors with QC documentation (HPLC, ¹H NMR) [2][3] reduces the synthetic burden of in-house preparation, while the 419.21 g/mol molecular weight and predicted LogP of ~2.8–3.2 define the solubility and formulation parameters for downstream biological testing . This orthogonal reactivity profile is not available in the 4-methoxyphenyl analog (lacks iodo handle) or the 3-iodophenyl analog (lacks methoxy electronic modulation and demethylation option).

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